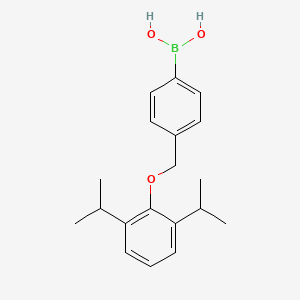

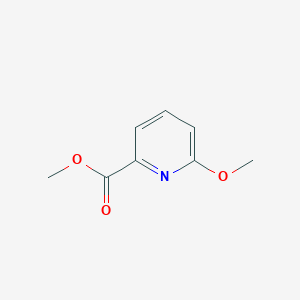

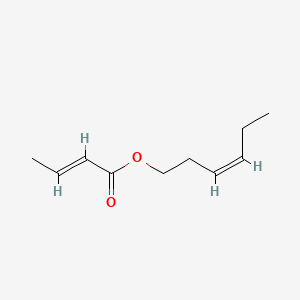

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride

Übersicht

Beschreibung

The compound "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" is closely related to the class of chlorobenzo[b]thiophenes, which are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. The papers provided discuss the synthesis, structural analysis, and chemical properties of related compounds, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of chlorobenzo[b]thiophenes has been explored through the reaction of trans-diarylethenes with thionyl chloride, leading to moderate yields of the desired products . This method has been applied to create novel fluorescent liquid crystalline compounds, indicating the versatility of the synthesis process. Additionally, photo-reorganization of related compounds has been used as a green and convenient method to synthesize angular pentacyclic structures, demonstrating the potential for environmentally friendly synthesis routes .

Molecular Structure Analysis

The molecular structure of a similar compound, "3-chlorobenzo[b]thiophene-2-carbonyl chloride," has been confirmed through single-crystal X-ray structure determination . This analysis revealed weak CH…π interactions and a packing structure dominated by Van der Waals forces, which could be indicative of the structural characteristics of "this compound" as well. The absence of significant π–π interactions in the crystal structure is also noteworthy .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, the reactivity of related chlorobenzo[b]thiophenes with various reagents suggests that the compound could undergo similar transformations. The photochemical study of related compounds indicates that the structure of substituent groups can significantly affect the yield and type of products formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including NMR and mass spectrometry . These methods provide detailed information on the molecular formula, isotopic clusters, and the nature of intermolecular interactions, such as C–H…O/N and π…π interactions . Such analyses are crucial for understanding the behavior of "this compound" in different environments and could predict its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Facile Synthesis Techniques

- Synthesis of Derivatives : A study detailed a facile synthesis technique producing derivatives with potential antibacterial activity. Specifically, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride reacted with anthranilic acid, yielding compounds with various substitutions. These synthesized compounds were then screened for their antibacterial and antifungal activities, demonstrating the chemical's role in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Chemical Transformation and Reactivity

- Heterocyclization Methods : Research on heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines introduced a new method for synthesizing 1,2,4-benzothiadiazine 1,1-dioxides, indicating the versatility of chloro and methoxy substituted benzothiophenes in synthesizing heterocyclic compounds. This process underscores the compound's utility in creating structurally diverse molecules with potential biological significance (Shalimov et al., 2016).

Application in Organic Synthesis

- Organic Synthesis Applications : Another study explored the chemical transformations of diarylethenes with thionyl chloride, demonstrating the compound's utility in synthesizing fluorescent liquid crystalline compounds containing benzo[b]thiophene units. This highlights its application in creating materials with potential electronic and photonic properties (Han et al., 2011).

Potential Biological Activity

- Antimicrobial and Analgesic Activities : Synthesis efforts have also focused on creating benzothiophene substituted carbamates, ureas, and pyrazoles, deriving from the chemical . These compounds were evaluated for their antimicrobial and analgesic activities, showcasing the broader pharmacological potential of derivatives synthesized from this compound (Kumara et al., 2009).

Eigenschaften

IUPAC Name |

3,7-dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O2S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIXVDARTFRZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562891 | |

| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34576-80-2 | |

| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.